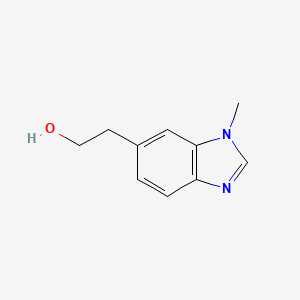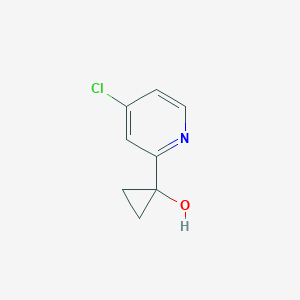
1-(4-Chloropyridin-2-yl)cyclopropan-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-Chloropyridin-2-yl)cyclopropan-1-ol is a chemical compound with the molecular formula C8H8ClNO and a molecular weight of 169.61 g/mol It is characterized by a cyclopropane ring attached to a pyridine ring substituted with a chlorine atom at the 4-position and a hydroxyl group at the 1-position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Chloropyridin-2-yl)cyclopropan-1-ol typically involves the cyclopropanation of a suitable pyridine derivative. One common method includes the reaction of 4-chloropyridine with a cyclopropanating agent such as diazomethane under controlled conditions . The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product.
Chemical Reactions Analysis
Types of Reactions: 1-(4-Chloropyridin-2-yl)cyclopropan-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde derivative.
Reduction: The compound can be reduced to remove the chlorine atom or to convert the hydroxyl group to a hydrogen atom.
Substitution: The chlorine atom can be substituted with other functional groups such as amines or thiols.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions using reagents like sodium azide or thiourea.
Major Products Formed:
Oxidation: Formation of 1-(4-chloropyridin-2-yl)cyclopropanone.
Reduction: Formation of 1-(4-chloropyridin-2-yl)cyclopropane.
Substitution: Formation of 1-(4-aminopyridin-2-yl)cyclopropan-1-ol or 1-(4-thiopyridin-2-yl)cyclopropan-1-ol.
Scientific Research Applications
1-(4-Chloropyridin-2-yl)cyclopropan-1-ol has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 1-(4-Chloropyridin-2-yl)cyclopropan-1-ol depends on its interaction with specific molecular targets. It may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways involved can vary based on the specific application and target.
Comparison with Similar Compounds
1-(4-Chloropyridin-2-yl)cyclopropane: Lacks the hydroxyl group, which may affect its reactivity and applications.
1-(4-Aminopyridin-2-yl)cyclopropan-1-ol: Contains an amino group instead of a chlorine atom, potentially altering its biological activity.
1-(4-Thiopyridin-2-yl)cyclopropan-1-ol: Contains a sulfur atom, which can influence its chemical properties and interactions.
Uniqueness: 1-(4-Chloropyridin-2-yl)cyclopropan-1-ol is unique due to the presence of both a chlorine atom and a hydroxyl group, which confer distinct chemical reactivity and potential biological activity. This combination of functional groups makes it a valuable compound for various research applications.
Properties
Molecular Formula |
C8H8ClNO |
|---|---|
Molecular Weight |
169.61 g/mol |
IUPAC Name |
1-(4-chloropyridin-2-yl)cyclopropan-1-ol |
InChI |
InChI=1S/C8H8ClNO/c9-6-1-4-10-7(5-6)8(11)2-3-8/h1,4-5,11H,2-3H2 |
InChI Key |
GNNYIXJQHSCQJC-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1(C2=NC=CC(=C2)Cl)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


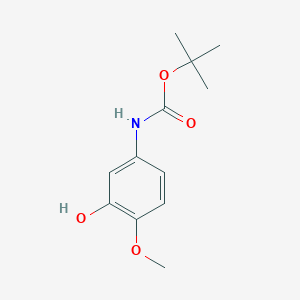
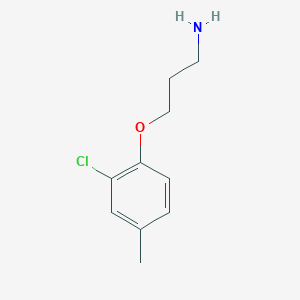
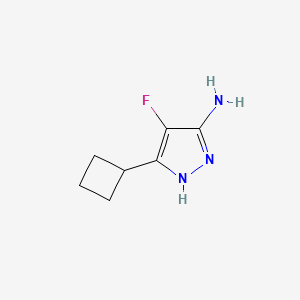
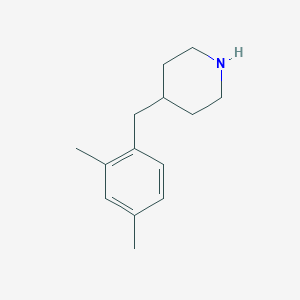
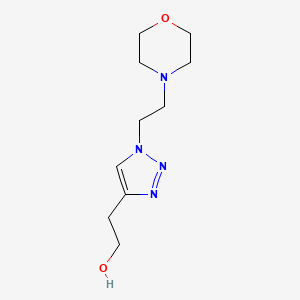
![7-Oxa-1-thia-2-azaspiro[4.4]nonane 1,1-dioxide](/img/structure/B13618829.png)
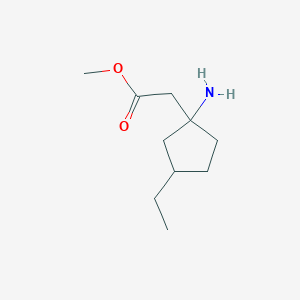
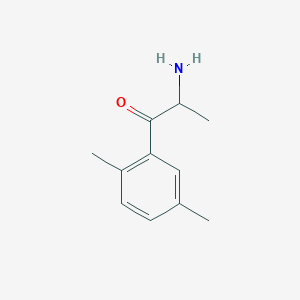
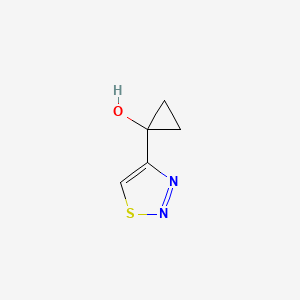
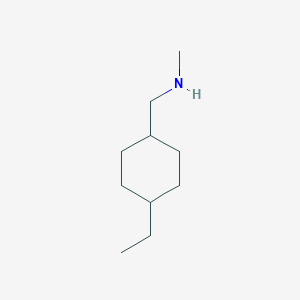
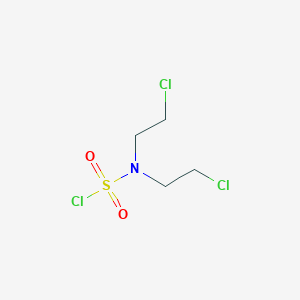
![tert-butylN-{2-[3-(2-methyl-1-oxo-1,2-dihydroisoquinoline-4-amido)phenoxy]ethyl}carbamate](/img/structure/B13618870.png)
![[3-(Tetramethyl-1,3,2-dioxaborolan-2-yl)-5-(trifluoromethyl)phenyl]methanol](/img/structure/B13618872.png)
